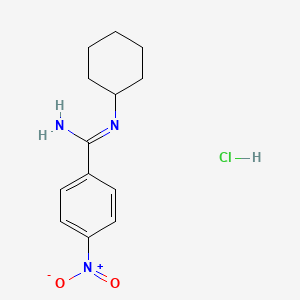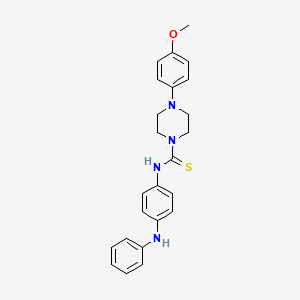
N-cyclohexyl-4-nitrobenzenecarboximidamide hydrochloride
Overview
Description
N-cyclohexyl-4-nitrobenzenecarboximidamide hydrochloride, also known as CNQX, is a synthetic compound that belongs to the family of quinoxaline derivatives. CNQX is widely used in scientific research as a tool to investigate the function and mechanisms of action of glutamate receptors in the central nervous system.
Mechanism of Action
N-cyclohexyl-4-nitrobenzenecarboximidamide hydrochloride acts as a competitive antagonist of AMPA and kainate glutamate receptors, binding to the receptor site and blocking the action of glutamate. This results in a decrease in excitatory neurotransmission, which can have a range of effects on neuronal activity and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-cyclohexyl-4-nitrobenzenecarboximidamide hydrochloride depend on the specific experimental conditions and the brain region being studied. In general, N-cyclohexyl-4-nitrobenzenecarboximidamide hydrochloride blocks the activity of AMPA and kainate glutamate receptors, resulting in a decrease in excitatory neurotransmission. This can lead to a range of effects, including decreased neuronal activity, altered synaptic plasticity, and changes in behavior.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclohexyl-4-nitrobenzenecarboximidamide hydrochloride is its specificity for AMPA and kainate glutamate receptors, making it a valuable tool for investigating the function of these receptors in the central nervous system. However, N-cyclohexyl-4-nitrobenzenecarboximidamide hydrochloride is not selective for a specific subtype of these receptors, which can limit its usefulness in certain experiments. Additionally, N-cyclohexyl-4-nitrobenzenecarboximidamide hydrochloride can have off-target effects on other receptors and ion channels, which can complicate data interpretation.
Future Directions
There are several future directions for research on N-cyclohexyl-4-nitrobenzenecarboximidamide hydrochloride and its effects on the central nervous system. One area of interest is the role of AMPA and kainate glutamate receptors in neurological disorders, such as epilepsy, Alzheimer's disease, and Parkinson's disease. Another area of interest is the development of more selective and potent antagonists of these receptors, which could improve the specificity and reliability of experiments using N-cyclohexyl-4-nitrobenzenecarboximidamide hydrochloride. Finally, there is a need for further research on the biochemical and physiological effects of N-cyclohexyl-4-nitrobenzenecarboximidamide hydrochloride in different brain regions and under different experimental conditions.
Scientific Research Applications
N-cyclohexyl-4-nitrobenzenecarboximidamide hydrochloride is a potent antagonist of AMPA and kainate glutamate receptors, making it a valuable tool for investigating the function of these receptors in the central nervous system. N-cyclohexyl-4-nitrobenzenecarboximidamide hydrochloride is commonly used in electrophysiological experiments to block the activity of these receptors and to study the effects of glutamate on neuronal activity. N-cyclohexyl-4-nitrobenzenecarboximidamide hydrochloride has also been used in animal models of neurological disorders to investigate the role of glutamate receptors in the pathophysiology of these disorders.
properties
IUPAC Name |
N'-cyclohexyl-4-nitrobenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2.ClH/c14-13(15-11-4-2-1-3-5-11)10-6-8-12(9-7-10)16(17)18;/h6-9,11H,1-5H2,(H2,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTBZFVVWFSGIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N=C(C2=CC=C(C=C2)[N+](=O)[O-])N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-nitrobenzenecarboximidamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![dimethyl 2-(4-chlorobenzoyl)-2-ethyl-3-[2-(3-nitrophenyl)vinyl]-1,1-cyclopropanedicarboxylate](/img/structure/B4084087.png)
![N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]-N-methylbenzenesulfonamide](/img/structure/B4084093.png)
![2-(2-nitrophenoxy)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4084096.png)
![3-[(2-oxocyclohexyl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B4084101.png)
![9,9-dimethyl-12-(2-pyridinyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B4084104.png)

![5-(3-methoxyphenyl)-N-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4084117.png)
![3-bromo-N-(4-{[(3,4-dihydro-1H-isochromen-1-ylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4084131.png)
![2-chloro-N-[3-methyl-1-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)butyl]benzamide](/img/structure/B4084133.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-propoxybenzamide](/img/structure/B4084142.png)
![dimethyl 5-{[(3,3-dimethyl-2-methylenebicyclo[2.2.1]hept-1-yl)carbonyl]amino}isophthalate](/img/structure/B4084151.png)
![N-(4-iodo-2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B4084153.png)

![8-[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]-2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4084174.png)